![molecular formula C14H21NO4 B3111319 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 1822519-35-6](/img/structure/B3111319.png)
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Overview
Description
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used as an intermediate in organic synthesis due to its high reactivity and versatility. Its structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with tert-butyl chloroformate under suitable conditions . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate". However, the search results do provide some relevant information regarding similar compounds and their potential applications in scientific research:
- Structural Information : Several search results provide structural information, including molecular formulas and weights, for related compounds such as (1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate , 2-O-tert-butyl 3-O-ethyl 6-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate , (1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate , and rac-2-tert-butyl 3-ethyl (1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate .
- Bridged Piperidine Analogues : One study explores bridged piperidine analogues of a high-affinity phenyl-piperidine P2Y14R antagonist, modifying it with piperidine bridging moieties to probe receptor affinity and hydrophobicity . Various 2-azanorbornane derivatives were found to preserve human P2Y14R affinity, suggesting potential applications in drug development .
- Synthesis of 2-Azanorbornane Analogues : The preparation of 2-azanorbornane analogues with absolute stereochemistry is mentioned as a stage in a process . These analogues include secondary amines and lactams, as well as ring-opened cyclopentane derivatives, which may have diverse applications .
- Ring-Opening Metathesis Polymerization (ROMP) : High-oxidation state Mo and W complexes have an important application in ring-opening metathesis polymerization (ROMP), often of norbornenes .
- Enzymatic Synthesis : Derivatives are used in enzymatic synthesis of various compounds, including those used as antidiabetic and CNS drugs .
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Uniqueness
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substitutions, which confer distinct reactivity and biological activity compared to other similar compounds. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, also known by its CAS number 1822519-35-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 267.32 g/mol. The structure features a bicyclic azabicyclo[2.2.1]heptane core, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the azabicyclo[2.2.1]heptane framework exhibit diverse biological activities, particularly as inhibitors of various enzymes and receptors involved in metabolic pathways.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
One of the most notable activities associated with this class of compounds is their role as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. A related compound, neogliptin (12a), has been shown to have an IC50 value of 16.8 ± 2.2 nM against DPP-4, indicating potent inhibitory activity . The interaction profile involves hydrophobic and hydrogen bonding interactions with key residues in the DPP-4 active site.
The mechanism by which these compounds exert their effects typically involves:
- Binding to Active Sites : The bicyclic structure allows for effective binding to enzyme active sites.
- Inhibition of Enzyme Activity : By occupying the active site, these compounds prevent substrate access and subsequent enzymatic reactions.
Case Study 1: Neogliptin
In a study evaluating neogliptin's pharmacological properties, it was found to be superior to existing DPP-4 inhibitors like sitagliptin and vildagliptin in terms of potency and reduced cardiotoxicity. The compound demonstrated stability in aqueous solutions and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various derivatives of azabicyclo[2.2.1]heptane compounds. This analysis highlighted that modifications at specific positions on the bicyclic core can enhance DPP-4 inhibition potency and selectivity .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 267.32 g/mol |
IC50 (Neogliptin) | 16.8 ± 2.2 nM |
Binding Interactions | Hydrophobic and hydrogen bonds |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, and how can stereochemical control be achieved?
Answer: The bicyclic framework and stereochemical complexity necessitate multi-step synthesis with precise reaction conditions. For example, tert-butyl and ethyl ester groups require orthogonal protection strategies to avoid undesired side reactions during cyclization. Stereochemical control is often achieved via chiral auxiliaries or asymmetric catalysis, as seen in analogous azabicyclo systems . Key steps include:
- Ring-closing metathesis to form the bicyclic core.
- Low-temperature nucleophilic substitutions to preserve stereochemistry.
- Chromatographic purification (e.g., HPLC with chiral columns) to isolate enantiomers.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
- HPLC with UV/Vis detection to assess purity (>95% by area normalization).
Q. What safety protocols are critical when handling this compound, given its structural similarity to reactive bicyclic anhydrides?
Answer: Refer to GHS hazard classifications for bicyclic anhydrides (e.g., Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride):
- Use fume hoods and static-control PPE to prevent inhalation or skin contact.
- Avoid moisture to prevent hydrolysis to reactive intermediates .
- Store under inert gas (argon/nitrogen) at –20°C to enhance stability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting neurotransmitter receptors?
Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to receptors like dopamine or serotonin transporters. Key steps:
- Ligand preparation : Optimize the compound’s conformation using Gaussian09 (DFT/B3LYP/6-31G*).
- Receptor-ligand interaction analysis : Identify hydrogen bonds and π-π stacking with residues in the active site.
- Validate predictions via in vitro radioligand binding assays using [³H]-labeled analogs .
Q. What experimental strategies resolve contradictions in reported bioactivity data for azabicyclo compounds?
Answer: Discrepancies may arise from stereochemical impurities or assay conditions. Mitigation approaches include:
- Enantiomer-specific activity profiling : Compare isolated enantiomers in cell-based assays (e.g., cAMP modulation in HEK293 cells).
- Standardize assay parameters : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and incubation times across studies .
- Meta-analysis of existing data to identify outlier methodologies or batch variations .
Q. How can the compound’s metabolic stability be optimized for CNS-targeted applications?
Answer: Address metabolic liabilities (e.g., ester hydrolysis) through:
- Prodrug strategies : Replace ethyl ester with pivaloyloxymethyl (POM) groups to enhance blood-brain barrier penetration.
- Isotope labeling : Use deuterium at labile positions (e.g., α to carbonyl) to slow CYP450-mediated degradation .
- In vitro microsomal assays (human liver microsomes) to quantify half-life improvements.
Q. Methodological Considerations
Comparative Analysis of Structural Analogs
Data Interpretation Framework
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h6-7,9-11H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSLVASGANOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.